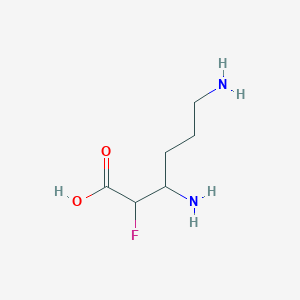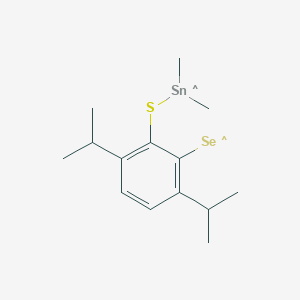![molecular formula C11H23ClOSi B14272316 tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane CAS No. 168776-55-4](/img/structure/B14272316.png)
tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a chlorocyclobutyl moiety, and a dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane typically involves the reaction of tert-butyl alcohol with chlorocyclobutylmethanol in the presence of a silylating agent such as dimethylchlorosilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the silylation reaction, and the purification of the final product. The use of automated systems and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the chlorocyclobutyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Derivatives with modified cyclobutyl groups.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane involves its ability to act as a silylating agent. The compound can react with hydroxyl groups to form stable silyl ethers, protecting the hydroxyl groups from further reactions. This property is particularly useful in organic synthesis and the modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilanol
- tert-Butyl[(2,2-dichlorocyclopropyl)methoxy]dimethylsilane
- tert-Butyl[(4-tert-butyl-1-cyclohexen-1-yloxy)dimethylsilane
Uniqueness
tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane is unique due to the presence of the chlorocyclobutyl group, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature allows for specific applications in synthesis and material science that are not achievable with other silylating agents.
Eigenschaften
CAS-Nummer |
168776-55-4 |
|---|---|
Molekularformel |
C11H23ClOSi |
Molekulargewicht |
234.84 g/mol |
IUPAC-Name |
tert-butyl-[(3-chlorocyclobutyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C11H23ClOSi/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
IXODZFIVPIMRQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



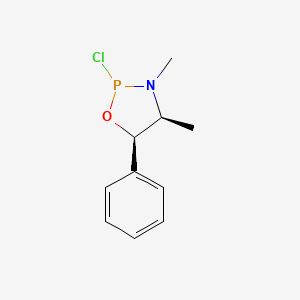
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
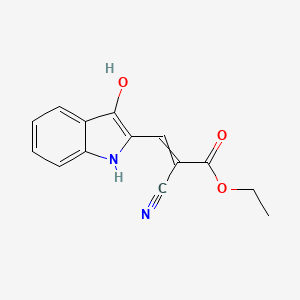

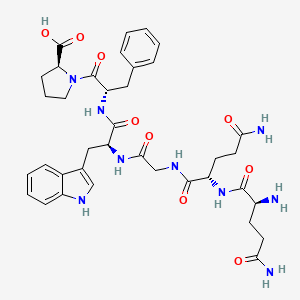
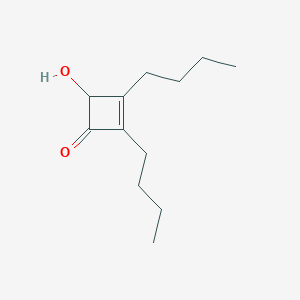
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)

![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
